molecular formula C21H27NO3 B284240 N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide

N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide

カタログ番号 B284240
分子量: 341.4 g/mol
InChIキー: WBODDIDZAHBFBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

作用機序

BPN14770 works by inhibiting the activity of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which leads to an increase in cAMP signaling in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity, reduce inflammation, and protect against neuronal damage.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), both of which are important for synaptic plasticity and memory formation. It also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to contribute to neurodegeneration.

実験室実験の利点と制限

One advantage of BPN14770 is its selectivity for N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for the research and development of BPN14770. One direction is to test its safety and efficacy in human clinical trials, which will provide valuable information on its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways in the brain, as it may have additional benefits beyond its inhibition of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide. Finally, it may be possible to develop derivatives of BPN14770 with improved selectivity or potency, which could lead to even better treatments for neurodegenerative diseases.

合成法

The synthesis of BPN14770 involves several steps, including the reaction of 4-butylphenol with 2-methoxyphenol in the presence of a base to form the intermediate product, 4-butyl-2-methoxyphenol. This intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, BPN14770.

科学的研究の応用

BPN14770 has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.

特性

分子式

C21H27NO3

分子量

341.4 g/mol

IUPAC名

N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide

InChI

InChI=1S/C21H27NO3/c1-3-4-8-17-12-14-18(15-13-17)22-21(23)11-7-16-25-20-10-6-5-9-19(20)24-2/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,22,23)

InChIキー

WBODDIDZAHBFBF-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC

正規SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。